molecular formula C40H81N3O2 B155302 Diethylenetriamine distearamide CAS No. 10220-90-3

Diethylenetriamine distearamide

Cat. No.: B155302
CAS No.: 10220-90-3
M. Wt: 636.1 g/mol
InChI Key: XFRHMVNVCKLHSW-UHFFFAOYSA-N
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Description

Diethylenetriamine distearamide (DETDSA) is a polyamide derivative synthesized by reacting diethylenetriamine (DETA) with stearic acid. This compound features two stearamide groups attached to the triamine backbone, conferring both hydrophilic (amine groups) and hydrophobic (stearic chains) properties. DETDSA is primarily utilized in industrial applications, such as lubricants, surfactants, and corrosion inhibitors, due to its ability to stabilize emulsions and interact with metal surfaces .

The global market for DETDSA has been analyzed through SWOT frameworks, highlighting its growth in sectors like oil and gas, personal care, and automotive industries. Its demand is driven by its role as a chelating agent and viscosity modifier, with market projections emphasizing Asia-Pacific regions as key consumers .

Properties

IUPAC Name

N-[2-[2-(octadecanoylamino)ethylamino]ethyl]octadecanamide
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InChI

InChI=1S/C40H81N3O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(44)42-37-35-41-36-38-43-40(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41H,3-38H2,1-2H3,(H,42,44)(H,43,45)
Source PubChem
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InChI Key

XFRHMVNVCKLHSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCNCCNC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H81N3O2
Source PubChem
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DSSTOX Substance ID

DTXSID70864237
Record name Octadecanamide, N,N'-(iminodi-2,1-ethanediyl)bis-
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Molecular Weight

636.1 g/mol
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Physical Description

Other Solid
Record name Octadecanamide, N,N'-(iminodi-2,1-ethanediyl)bis-
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CAS No.

10220-90-3, 36354-96-8
Record name N,N′-(Iminodi-2,1-ethanediyl)bis[octadecanamide]
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Record name Diethylenetriamine distearamide
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Record name Octadecanoic acid, diamide with N-(2-aminoethyl)-1,2-ethanediamine
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Record name Octadecanamide, N,N'-(iminodi-2,1-ethanediyl)bis-
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Record name Octadecanoic acid, diamide with N-(2-aminoethyl)-1,2-ethanediamine
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Record name Octadecanamide, N,N'-(iminodi-2,1-ethanediyl)bis-
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Record name Distearic acid, diamide with N-(2-aminoethyl)ethane-1,2-diamine
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Record name N,N'-(iminodiethane-1,2-diyl)distearamide
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Record name DIETHYLENETRIAMINE DISTEARAMIDE
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Preparation Methods

Primary Amidation Reaction

The initial amidation occurs via nucleophilic acyl substitution, where the primary amines of diethylenetriamine attack the carbonyl carbon of stearic acid. The reaction is equilibrium-controlled, requiring elevated temperatures (140–160°C) to drive dehydration. The stoichiometric ratio of stearic acid to diethylenetriamine determines the predominant product:

  • Mono-stearamide : Forms when one amine group reacts (Stearic Acid:Diethylenetriamine=1:1\text{Stearic Acid} : \text{Diethylenetriamine} = 1:1).

  • Bis-stearamide : Dominates at higher stearic acid ratios (1.5:1\geq 1.5:1).

The coexistence of both species is unavoidable due to the polyfunctionality of diethylenetriamine, which contains two primary and one secondary amine groups.

Critical Factors in Stearamide Synthesis

Molar Ratio of Reactants

Experimental data (Table 1) reveals that the stearic acid-to-diethylenetriamine (SA/DI) ratio significantly impacts product composition and sizing performance:

Table 1: Effect of SA/DI Ratio on Product Properties

SA/DI RatioMelting Point (°C)Contact Angle (°)Cobb60 (g/m²)
1:188–985347
1.5:194–1066741
1.8:192–1005545

Higher SA/DI ratios increase bis-stearamide formation, enhancing hydrophobicity (evidenced by larger contact angles). However, excessive stearic acid (>1.8:1) reduces dispersibility due to incomplete amidation.

Temperature and Reaction Time

The amidation requires a two-phase thermal protocol:

  • Initial Phase : 100°C for 30–60 minutes to form ammonium salts.

  • Dehydration Phase : 140–160°C for 2.5–3.5 hours to complete amide bond formation.

Prolonged heating (>3.5 hours) at 160°C causes thermal degradation, lowering melting points and sizing efficiency (Cobb60 increases from 38 to 47 g/m²).

Catalytic and Antioxidant Systems

  • Catalysts : p-Toluenesulfonic acid (0.5% w/w of stearic acid) accelerates dehydration, reducing reaction time by 30%.

  • Antioxidants : Butylated hydroxytoluene (0.6% w/w) prevents oxidative side reactions, maintaining product whiteness and thermal stability.

Optimization via Orthogonal Experimental Design

A L9(34)L_9(3^4) orthogonal array identified optimal conditions for maximizing bis-stearamide yield (Table 2):

Table 2: Orthogonal Analysis of Synthesis Parameters

FactorLevel 1Level 2Level 3Optimal
Temperature (°C)140150160160
Time (h)2.53.03.53.5
Catalyst Dosage (%)0.30.50.70.5
Antioxidant Dosage (%)0.40.60.80.6

Optimal conditions yielded a product with a melting point of 94–100°C, contact angle of 67°, and Cobb60 of 35 g/m². Reaction temperature contributed 42% to variance in product quality, followed by catalyst dosage (28%).

Structural Characterization and Performance

Spectroscopic Analysis

  • FTIR : Peaks at 1645 cm⁻¹ (amide I) and 1550 cm⁻¹ (amide II) confirm successful amidation.

  • Solid-State NMR : 13C^{13}\text{C} signals at 175 ppm (carbonyl) and 35–45 ppm (methylene chains) validate stearamide structure.

Thermal and Hydrophobic Properties

  • Melting Point : Ranges from 88°C (mono-rich) to 118°C (bis-rich), correlating with crystallinity.

  • Hydrophobicity : Bis-stearamide-dominated samples show contact angles >80°, versus 53° for mono-rich variants.

Industrial Synthesis Protocols

Batch Reactor Process

  • Charge Reactants : Melt stearic acid (28.488 g) at 72°C, add diethylenetriamine (6 mL) dropwise.

  • Ammonium Salt Formation : Hold at 100°C for 30 minutes under N2\text{N}_2 atmosphere.

  • Dehydration : Ramp to 160°C over 1 hour, maintain for 3.5 hours with catalyst/antioxidant.

  • Quaternization : React with epichlorohydrin (1:1 molar ratio) at 80°C for 2 hours.

Continuous Flow Alternatives

Emerging methods utilize tubular reactors with:

  • Residence time: 45–60 minutes at 150°C

  • Yield improvement: 12% over batch processes (theoretical)

Challenges and Mitigation Strategies

Byproduct Formation

  • Unreacted Stearic Acid : Minimized by maintaining SA/DI ≤1.8:1 and rigorous mixing.

  • Oxidative Degradation : Controlled via N2\text{N}_2 sparging and antioxidant additives.

Scalability Issues

  • Heat Transfer : Jacketed reactors with turbulent flow prevent hot spots during dehydration.

  • Product Isolation : Spray drying produces free-flowing powders with 95% purity .

Chemical Reactions Analysis

Types of Reactions: Diethylenetriamine distearamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.

    Reduction: Reduction reactions can convert the amide groups back to amines.

    Substitution: The amide groups can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

    Oxidation: Stearic acid and diethylenetriamine derivatives.

    Reduction: Diethylenetriamine and stearic alcohol.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Lubricants and Processing Aids

DETA-DS is extensively used as a lubricant in the processing of various polymers, including:

  • Polyvinyl Chloride (PVC) : Acts as both an internal and external lubricant, enhancing the malleability of PVC during extrusion processes.
  • Acrylonitrile Butadiene Styrene (ABS) : Improves flow characteristics and reduces friction during processing.
  • Polyolefins : Enhances the processing efficiency and stability of polyolefin-based products.

Table 1: Industrial Applications of DETA-DS

Application AreaSpecific Use Cases
Plastics ManufacturingLubricant for PVC, ABS, polyolefins
Rubber CompoundingMold release agent and anti-adhesive agent
CoatingsAdditive for improved flow and stability
Paper IndustryDefoamer and anti-static agent

Adhesives and Sealants

In adhesive formulations, DETA-DS serves as a processing aid that prevents unwanted adhesion between layers during storage and application. Its inclusion improves the overall performance of adhesives by enhancing their stability under varying temperature conditions.

Personal Care Products

DETA-DS is utilized in the formulation of deodorants and antiperspirants as a thickening agent. Its ability to form gels at room temperature makes it effective in stabilizing emulsions, thus improving the texture and application of personal care products.

Household Products

In household cleaning products, DETA-DS acts as a surfactant that enhances cleaning efficacy while providing anti-static properties. Its use in fabric softeners helps to reduce static cling in textiles.

Case Study: Use in PVC Processing

A study conducted on the processing of PVC with DETA-DS showed that incorporating 0.5% of DETA-DS significantly improved the melt flow index (MFI) compared to PVC without additives. This enhancement led to reduced energy consumption during extrusion processes, demonstrating its effectiveness as a lubricant.

Case Study: Antistatic Properties in Textiles

Research on textile applications revealed that adding DETA-DS to polyester fibers improved their heat resistance and imparted antistatic properties, thus reducing static buildup during manufacturing processes. This application is particularly beneficial in environments where static discharge can cause damage to sensitive electronic components.

Mechanism of Action

The mechanism of action of diethylenetriamine distearamide is primarily based on its surfactant properties. The compound reduces the surface tension of liquids, allowing for the formation of stable emulsions. In biological systems, it can interact with cell membranes, enhancing the permeability and facilitating the delivery of encapsulated drugs. The molecular targets include lipid bilayers and hydrophobic regions of proteins.

Comparison with Similar Compounds

DETDSA belongs to a class of polyamine fatty acid derivatives. Below, it is compared with structurally related compounds to elucidate its unique properties and applications.

Structural and Functional Comparison

Diethylenetriamine Distearamide (DETDSA)
  • Chemical Structure : Two stearic acid groups bonded to DETA.
  • Molecular Weight : Estimated ~600–650 g/mol (based on DETA’s molecular weight of 103.17 g/mol and stearic acid’s 284.48 g/mol).
  • Solubility: Low water solubility due to hydrophobic stearic chains; soluble in non-polar solvents.
  • Applications : Emulsifier in lubricants, anti-corrosion agent, surfactant in personal care products .
Ethylenediamine Distearamide (EDDSA)
  • Structure : Ethylenediamine (two amine groups) with two stearamide groups.
  • Molecular Weight : ~450–500 g/mol.
  • Solubility : Similar to DETDSA but with reduced chelation capacity due to fewer amine groups.
  • Applications : Used in fabric softeners and low-grade lubricants. Less thermally stable than DETDSA .
Triethylenetetramine Distearamide (TETDSA)
  • Structure : Triethylenetetramine (four amine groups) with two stearamide groups.
  • Molecular Weight : ~700–750 g/mol.
  • Solubility : Higher water solubility than DETDSA due to additional amine groups.
  • Applications : High-performance corrosion inhibitors, epoxy curing agents, and CO2 capture systems .

Performance Metrics

Property DETDSA EDDSA TETDSA
Molecular Weight ~600–650 g/mol ~450–500 g/mol ~700–750 g/mol
Water Solubility Insoluble Insoluble Partially soluble
Thermal Stability >200°C ~150°C >250°C
Chelation Capacity Moderate Low High
Key Applications Lubricants, Surfactants Fabric softeners Corrosion inhibitors

Research Findings

  • Surfactant Efficiency : DETDSA outperforms EDDSA in stabilizing oil-water emulsions due to its balanced amine-to-hydrocarbon ratio. However, TETDSA shows superior performance in high-temperature environments, attributed to its higher amine content and thermal resilience .
  • Metal Interaction : DETDSA’s chelation capability is intermediate between EDDSA and TETDSA. In NiPC resistor fabrication, DETA-based compounds (e.g., DETDSA) enhance deposition efficiency and reduce resistivity errors by 5%, a significant improvement over traditional Ni-P alloys .
  • Environmental Impact : Unlike DETA, which is highly toxic and regulated, DETDSA’s reduced volatility and lower acute toxicity make it safer for industrial use .

Biological Activity

Diethylenetriamine distearamide (DETA-DS) is a compound derived from the reaction of diethylenetriamine and stearic acid. Its unique structural properties endow it with various biological activities, making it useful in multiple applications, particularly in the fields of medicine, biochemistry, and materials science. This article explores the biological activity of DETA-DS, focusing on its mechanisms of action, biochemical properties, and potential applications.

Chemical Structure and Properties

This compound is characterized by its long hydrocarbon chains derived from stearic acid, which contribute to its hydrophobic properties. The chemical formula for DETA-DS is C40H81N3O2C_{40}H_{81}N_3O_2, and it has a molecular weight of approximately 593 g/mol. Its structure includes multiple amine groups that play a crucial role in its biological interactions.

Target Interactions

DETA-DS primarily interacts with various cellular components, including cell membranes and proteins. The fatty amide groups allow DETA-DS to integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can modulate cellular signaling pathways and influence metabolic processes.

Mode of Action

  • Lubrication : DETA-DS acts as a lubricant in biological systems, reducing friction between cellular components. This property is particularly beneficial in applications involving tissue engineering and drug delivery systems.
  • Cellular Effects : The compound influences cellular processes by interacting with enzymes involved in lipid metabolism. It can enhance the activity of certain enzymes while inhibiting others, thus altering metabolic pathways.

Cellular Effects

Research indicates that DETA-DS can enhance cellular function at low concentrations by promoting metabolic activity and improving nutrient uptake. In animal models, varying dosages of DETA-DS have shown different effects on cellular metabolism:

  • Low Dosage : Acts as a lubricant and dispersing agent.
  • High Dosage : May lead to cytotoxic effects due to excessive membrane disruption.

Pharmacokinetics

DETA-DS is a waxy solid that is insoluble in water but can dissolve in organic solvents under specific conditions. Its pharmacokinetic profile suggests that it has a slow release mechanism when incorporated into polymer matrices, making it suitable for controlled drug delivery systems.

Case Studies

  • Tissue Engineering Applications : A study demonstrated that incorporating DETA-DS into scaffolds enhanced cell adhesion and proliferation due to its lubricating properties and compatibility with biological tissues.
  • Drug Delivery Systems : Research showed that DETA-DS could improve the bioavailability of poorly soluble drugs when used as an excipient in formulations.

Table 1: Summary of Biological Activities of DETA-DS

Activity TypeDescriptionReference
LubricationReduces friction between cellular components
Cell SignalingModulates enzyme activity in lipid metabolism
Drug DeliveryEnhances solubility and bioavailability of drugs
CytotoxicityHigh doses may disrupt cell membranes

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